molecular formula C10H8BrFO B15242808 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 93753-94-7

2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B15242808
CAS No.: 93753-94-7
M. Wt: 243.07 g/mol
InChI Key: LXXPQWAPPCTCSY-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), a bicyclic ketone widely used as a synthetic intermediate in pharmaceuticals and organic chemistry . The compound features a bromine atom at position 2 and a fluorine atom at position 7 on the naphthalene ring.

The DHN scaffold is notable for its chair conformation in the cyclohexanone ring and its ability to undergo Claisen-Schmidt condensation reactions to form arylidene derivatives, which are critical for modulating biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93753-94-7

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

2-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8BrFO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9H,2,4H2

InChI Key

LXXPQWAPPCTCSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=O)C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and fluorination of a naphthalenone precursor. The reaction conditions may include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and fluorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of the bromine or fluorine atoms, resulting in different naphthalenone derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthalenone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one Br (C2), F (C7) 243.07 (calculated) Enhanced metabolic stability, potential neuroinflammatory activity
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Br (C7), F (C6) 243.07 Positional isomer; similar lipophilicity, synthetic intermediate
2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one Br (C2), OCH₃ (C7) 255.11 Increased lipophilicity; potential CNS activity due to methoxy group
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one Br (C7), CH₃ (C4, C4) 253.14 Steric hindrance from methyl groups; improved pharmacokinetics
(E)-7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one Br (C7), benzylidene (C2) 357.21 Extended conjugation; anticancer activity (IC₅₀: 1.56 µM)

Functional Group Modifications

  • Halogen vs. Bromine at position 2 or 7 enhances metabolic stability and halogen bonding in protein interactions .
  • Benzylidene Derivatives : Arylidene groups introduced via Claisen-Schmidt condensation (e.g., (E)-7-bromo-2-(4-methoxybenzylidene)-DHN) create planar structures that enhance binding to biological targets, such as NF-κB in anti-neuroinflammatory applications .

Pharmacological Activities

  • Anticancer Activity : Benzylidene derivatives like (E)-4-(3,4-dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-DHN show potent cytotoxicity (IC₅₀ ~1.56 µM) against breast cancer cells, attributed to hydrophobic interactions and halogen effects .
  • Anti-Neuroinflammatory Activity : Fluorinated DHN derivatives (e.g., 6m in ) inhibit NF-κB pathways, reducing microglia-mediated inflammation .

Biological Activity

2-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by the presence of bromine and fluorine substituents, this compound belongs to the dihydronaphthalene derivatives, which are known for their diverse chemical reactivity and biological properties. Its molecular formula is C10H8BrFOC_{10}H_8BrFO with a molecular weight of approximately 243.07 g/mol .

Structural Characteristics

The structural features of this compound significantly influence its biological activity. The bromine atom at position 2 and the fluorine atom at position 7 enhance its lipophilicity and alter pharmacokinetic properties, making it a candidate for medicinal chemistry applications .

Biological Activities

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant biological activities, notably:

  • Anti-inflammatory Effects : Compounds in this class have shown the ability to modulate inflammatory pathways.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotection, potentially beneficial in neurodegenerative diseases.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve interactions with biological macromolecules such as proteins and nucleic acids. The halogen substituents facilitate non-covalent interactions like hydrogen bonds and van der Waals forces, which are crucial for binding to target sites in biological systems .

Case Studies and Research Findings

A selection of studies highlights the compound's potential:

  • Neuroprotective Study : A study investigating the neuroprotective effects of similar compounds showed that they could stabilize neurotrophic factors in hypoxic conditions, suggesting potential applications in treating conditions like ischemic stroke .
  • Anti-inflammatory Activity : In vitro assays have demonstrated that derivatives can inhibit pro-inflammatory cytokines, indicating their role in managing inflammatory disorders .
  • Antitumor Efficacy : Research on structurally related compounds has revealed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effectiveness at low concentrations .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C10H8BrFONeuroprotective and anti-inflammatory properties
5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one C10H8BrFOSimilar structure; different bromination pattern
6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one C10H8BrFODifferent position of bromine; altered activity
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one C10H8BrFOIndene core; different reactivity patterns

This comparison illustrates the unique substitution pattern of this compound and its potential advantages over other derivatives .

Q & A

Q. What are the established synthetic routes for 2-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for analogous dihydronaphthalenone (DHN) derivatives. Key steps include:

  • Bromination of precursor aromatic rings (e.g., biphenyl or naphthalenone intermediates) followed by cyclization.
  • Introduction of fluorine via electrophilic substitution or fluorinating agents under controlled conditions. Reaction optimization often involves methanol/NaOH mixtures and purification via silica gel chromatography .

Q. How is the structure of this compound characterized in academic research?

Structural confirmation relies on:

  • X-ray crystallography (for solid-state conformation, torsion angles, and bond lengths).
  • NMR spectroscopy (1H/13C for functional group identification and substitution patterns).
  • Mass spectrometry (to verify molecular weight and bromine/fluorine isotopic signatures) .

Q. What common chemical reactions are applicable to this compound?

Reactivity focuses on:

  • Nucleophilic substitution : Bromine at C2 can be replaced with amines or alkoxides.
  • Oxidation/Reduction : The ketone group at C1 is reducible to alcohols, while the dihydronaphthalenone ring can undergo dehydrogenation.
  • Electrophilic aromatic substitution : Fluorine at C7 directs further substitutions (e.g., nitration) .

Q. What are the primary pharmacological targets of DHN derivatives like this compound?

DHN derivatives exhibit activity against:

  • Anti-inflammatory targets (e.g., COX-2 inhibition).
  • Anticancer pathways (e.g., tubulin polymerization inhibition).
  • Neurodegenerative disease targets (e.g., adenosine receptor antagonism) .

Advanced Research Questions

Q. How is SHELXL used in crystallographic refinement of this compound?

SHELXL refines X-ray data by:

  • Modeling hydrogen atoms as riding on parent atoms (e.g., d(C–H) = 0.93–0.97 Å).
  • Analyzing weak hydrogen bonds (e.g., C–H···π interactions) and conformational stability (e.g., chair conformation of the dihydronaphthalenone ring).
  • Resolving disorder in bromine/fluorine substituents via occupancy refinement .

Q. How can contradictory biological activity data for DHN derivatives be resolved?

Discrepancies arise from:

  • Substituent positioning : Bromine at C2 vs. C7 alters steric effects and target binding.
  • Solubility limitations : Poor aqueous solubility (common in DHNs) can skew in vitro/in vivo results. Strategies include comparative SAR studies and solubility enhancement via Michael addition with polar groups .

Q. What strategies improve the aqueous solubility of this compound?

  • Michael addition : Reacting the α,β-unsaturated ketone with guanidine hydrochloride introduces hydrophilic groups.
  • Salt formation : Hydrochloride salts enhance stability and solubility.
  • PEGylation : Attaching polyethylene glycol chains to the naphthalenone core .

Q. How do substituents influence anti-inflammatory SAR in DHN derivatives?

  • Bromine : Enhances metabolic stability and hydrophobic interactions with protein pockets.
  • Fluorine : Modulates electron density, improving binding affinity to COX-2 or adenosine receptors.
  • Methoxy groups : Increase solubility while maintaining planar aromatic stacking .

Q. What computational methods predict the biological activity of this compound?

  • Docking studies : AutoDock or Schrödinger Suite model interactions with targets like ACE or tubulin.
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC50 values.
  • MD simulations : Assess binding stability and conformational flexibility .

Q. What challenges arise in regioselective bromination of DHN derivatives?

Competing bromination sites (C2 vs. C7) require:

  • Directing groups : Fluorine at C7 directs electrophiles to C2.
  • Lewis acid catalysts : FeBr3 or AlCl3 control reaction pathways.
  • Temperature modulation : Lower temps favor kinetic control for C2 substitution .

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